![molecular formula C8H5BrF4 B12864367 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene](/img/structure/B12864367.png)
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 5-fluoro-3-methyl-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions, where the compound reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Heck Reaction: Involves alkenes, palladium catalysts, and bases like triethylamine in solvents such as N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in the Heck reaction, the product is a substituted alkene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Similar structure but with different positions of the substituents.
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but with different positions of the substituents.
3-Bromo-5-fluorobenzotrifluoride: Similar structure but with different positions of the substituents.
Uniqueness
1-Bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis and material science .
Eigenschaften
Molekularformel |
C8H5BrF4 |
---|---|
Molekulargewicht |
257.02 g/mol |
IUPAC-Name |
1-bromo-5-fluoro-3-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(10)3-6(9)7(4)8(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
KVPBDFNRVQMGGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(F)(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.